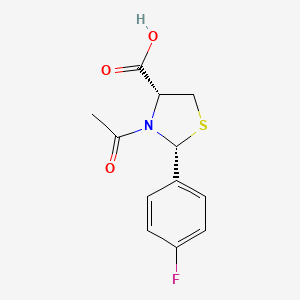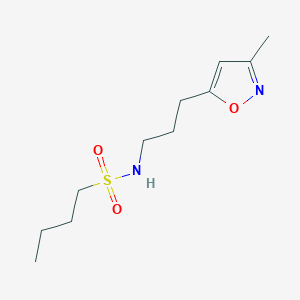
(1H-indol-6-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives, such as the one you mentioned, are a class of compounds that have been found in many important synthetic drug molecules . They have a wide range of biological applications and can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Molecular Structure Analysis
Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . The specific compound you mentioned likely has a similar structure, with additional functional groups attached to the indole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Indole itself is a crystalline colorless compound with a specific odor . The properties of your specific compound would likely be influenced by the additional functional groups attached to the indole ring.科学的研究の応用
Molecular Structure Analysis
The study of similar compounds, like methylation of 1-hydroxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, reveals insights into molecular structure and interactions. The detailed examination of substituents and their effects on the molecular structure can provide valuable information for the development of new drugs and materials. This research highlights the potential for creating novel compounds with specific properties based on the manipulation of molecular structures (Kloubert et al., 2012).
Synthesis Techniques
The regioselective synthesis of indolyldihydropyridines demonstrates the versatility of indole derivatives in chemical synthesis. Such studies emphasize the importance of solvent effects in achieving selective preparation of compounds, which could be pivotal in the synthesis of related compounds for research applications (Lavilla et al., 1991).
Antimicrobial Applications
The exploration of pyrimidinone and oxazinone derivatives fused with thiophene rings for antimicrobial purposes underscores the potential of (1H-indol-6-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone derivatives in developing new antimicrobial agents. This research route could lead to discovering effective treatments against resistant bacterial strains (Hossan et al., 2012).
Catalysis and Chemical Reactions
The catalytic hydrogenation studies involving compounds with similar structural motifs provide insights into reaction mechanisms and the potential for creating efficient catalysts. Understanding these processes can aid in developing new methodologies for chemical synthesis, with applications ranging from pharmaceuticals to materials science (Sukhorukov et al., 2008).
Molecular Modifications and Biological Activity
The modifications and biological activity assessments of compounds bearing pyrrolidinyl and indolyl groups, such as the novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, highlight the therapeutic potential of structurally similar compounds. These studies can guide the development of new drugs with specific biological activities, including analgesic and anti-inflammatory properties (Tsuno et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
1H-indol-6-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-2-5-17(21-20-12)24-15-7-9-22(11-15)18(23)14-4-3-13-6-8-19-16(13)10-14/h2-6,8,10,15,19H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQCHJXEUGARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2872173.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2872174.png)
![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2872175.png)

![(2-ethoxyphenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872180.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2872181.png)
![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2872182.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxybenzamide](/img/structure/B2872185.png)

![4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2872187.png)

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)

